Biased Agonism Profile: cAMP Signaling Bias of Dopamine D2 Receptor Agonist-2 Compared to Dopamine and Aripiprazole
Dopamine D2 receptor agonist-2 (compound 36) demonstrates a clear bias toward G protein-mediated cAMP signaling. Its bias factor, calculated as ΔΔlog(τ/KA) = 2.04 ± 0.67, is statistically indistinguishable from that of aripiprazole, the prototypical D2R partial agonist, and equates to an approximate 100-fold bias toward the cAMP pathway relative to a reference unbiased ligand [1]. In contrast, the endogenous unbiased agonist dopamine does not exhibit this level of pathway preference, activating both G protein and β-arrestin pathways with comparable efficacy.
| Evidence Dimension | cAMP signaling bias (ΔΔlog(τ/KA)) |
|---|---|
| Target Compound Data | ΔΔlog(τ/KA) = 2.04 ± 0.67 (≈100-fold cAMP bias) |
| Comparator Or Baseline | Aripiprazole (similar bias profile); Dopamine (unbiased, ~0 bias) |
| Quantified Difference | ~100-fold bias toward cAMP pathway |
| Conditions | Human D2L receptor expressed in CHO cells; cAMP accumulation assay |
Why This Matters
This quantified bias profile is essential for researchers studying G protein-dependent D2R signaling in isolation, as it allows for pathway-specific interrogation without confounding β-arrestin-mediated effects.
- [1] Szabo M, et al. Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor. J Med Chem. 2014;57(12):4924-4939. View Source
